molecular formula C14H16ClNO6 B12044466 Red-Gal(R)

Red-Gal(R)

Cat. No.: B12044466
M. Wt: 329.73 g/mol
InChI Key: CCSMDIRWROWGMP-HTOAHKCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Red-Gal® involves the bromination and chlorination of indole derivatives, followed by glycosylation with galactopyranoside. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct substitution pattern on the indole ring .

Industrial Production Methods: Industrial production of Red-Gal® involves large-scale chemical synthesis using automated reactors to maintain precise reaction conditions. The process includes purification steps such as crystallization and chromatography to obtain high-purity Red-Gal® suitable for research and industrial applications .

Mechanism of Action

Red-Gal® exerts its effects through enzymatic hydrolysis by β-galactosidase. The enzyme cleaves the glycosidic bond, releasing the indole derivative, which then undergoes a color change to form the red or magenta precipitate. This reaction is highly specific and sensitive, making it a valuable tool in various assays .

Comparison with Similar Compounds

Uniqueness: Red-Gal® is unique due to its red or magenta-colored precipitate, which provides a distinct visual contrast compared to other chromogenic substrates. This makes it particularly useful in applications where differentiation between multiple enzyme activities is required .

Properties

Molecular Formula

C14H16ClNO6

Molecular Weight

329.73 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-(6-chloroindol-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C14H16ClNO6/c15-8-2-1-7-3-4-16(9(7)5-8)22-14-13(20)12(19)11(18)10(6-17)21-14/h1-5,10-14,17-20H,6H2/t10-,11+,12+,13-,14+/m1/s1

InChI Key

CCSMDIRWROWGMP-HTOAHKCRSA-N

Isomeric SMILES

C1=CC(=CC2=C1C=CN2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl

Canonical SMILES

C1=CC(=CC2=C1C=CN2OC3C(C(C(C(O3)CO)O)O)O)Cl

Origin of Product

United States

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